molecular formula C15H14N2O2 B5122019 5-methoxy-2-(phenoxymethyl)-1H-1,3-benzodiazole

5-methoxy-2-(phenoxymethyl)-1H-1,3-benzodiazole

Cat. No.: B5122019
M. Wt: 254.28 g/mol
InChI Key: YUMCGIXEFOUWIH-UHFFFAOYSA-N
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Description

5-methoxy-2-(phenoxymethyl)-1H-1,3-benzodiazole: is a chemical compound belonging to the benzodiazole family. Benzodiazoles are heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-(phenoxymethyl)-1H-1,3-benzodiazole typically involves the reaction of 5-methoxy-1H-benzimidazole with phenoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-methoxy-2-(phenoxymethyl)-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also employed in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-methoxy-2-(phenoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Uniqueness: 5-methoxy-2-(phenoxymethyl)-1H-1,3-benzodiazole stands out due to its unique combination of a benzodiazole core with methoxy and phenoxymethyl substituents. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-methoxy-2-(phenoxymethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-18-12-7-8-13-14(9-12)17-15(16-13)10-19-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMCGIXEFOUWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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